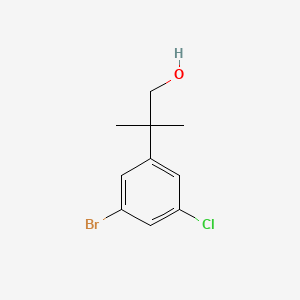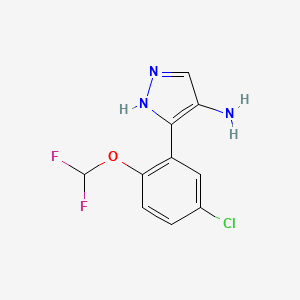
5-(5-chloro-2-difluoromethoxyphenyl)-1H-pyrazol-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-chloro-2-difluoromethoxyphenyl)-1H-pyrazol-4-ylamine is a chemical compound with a complex structure that includes a pyrazole ring substituted with a chloro-difluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-chloro-2-difluoromethoxyphenyl)-1H-pyrazol-4-ylamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-chloro-2-difluoromethoxybenzene with hydrazine to form the corresponding hydrazone, which is then cyclized to produce the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-(5-chloro-2-difluoromethoxyphenyl)-1H-pyrazol-4-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives .
Scientific Research Applications
5-(5-chloro-2-difluoromethoxyphenyl)-1H-pyrazol-4-ylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(5-chloro-2-difluoromethoxyphenyl)-1H-pyrazol-4-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects . For example, it has been studied as an inhibitor of Janus kinase (JAK), which plays a role in cytokine signaling pathways involved in inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-difluoromethoxyphenyl pyrazolopyrimidine: This compound shares a similar core structure but differs in its specific substitutions and functional groups.
5-chloro-2-difluoromethoxyphenylmethanol: Another related compound with a different functional group, which affects its chemical properties and applications.
Uniqueness
5-(5-chloro-2-difluoromethoxyphenyl)-1H-pyrazol-4-ylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with specific molecular targets, such as JAK, sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H8ClF2N3O |
|---|---|
Molecular Weight |
259.64 g/mol |
IUPAC Name |
5-[5-chloro-2-(difluoromethoxy)phenyl]-1H-pyrazol-4-amine |
InChI |
InChI=1S/C10H8ClF2N3O/c11-5-1-2-8(17-10(12)13)6(3-5)9-7(14)4-15-16-9/h1-4,10H,14H2,(H,15,16) |
InChI Key |
GFQGPLNAPUIFRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=C(C=NN2)N)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




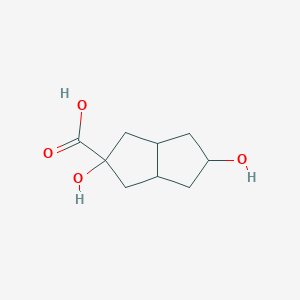
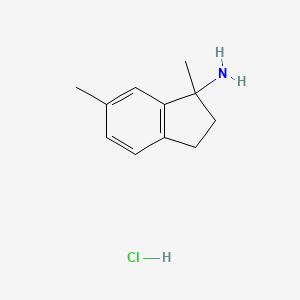
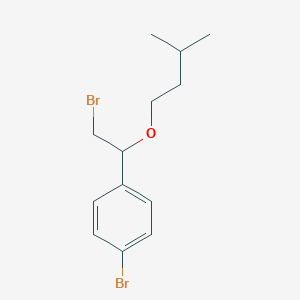
![(2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13484597.png)

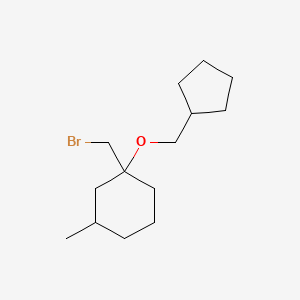
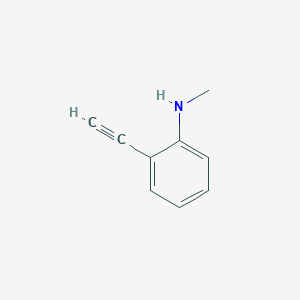
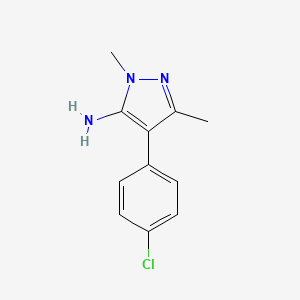
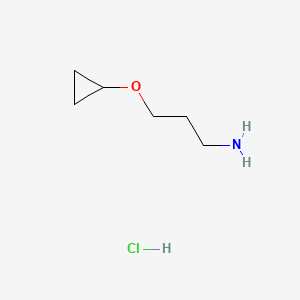
![[4-(Aminomethyl)-3-fluorophenyl]methanol hydrochloride](/img/structure/B13484617.png)
